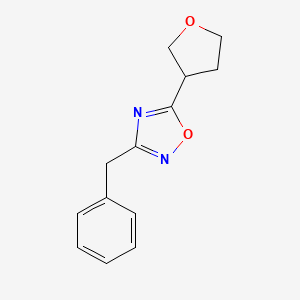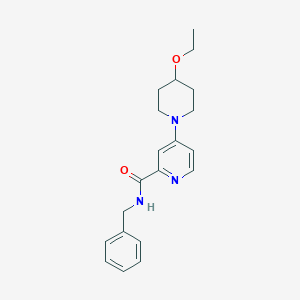![molecular formula C17H20N2O2S2 B7596310 4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7596310.png)
4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is commonly referred to as PNU-282987 and has been found to have a wide range of biochemical and physiological effects. We will also explore the scientific research applications of this compound and list future directions for research.
作用机制
The mechanism of action of PNU-282987 involves the activation of the α7 nicotinic acetylcholine receptor. Upon binding to the receptor, PNU-282987 causes the opening of the ion channel and the influx of calcium ions into the cell. This influx of calcium ions leads to the activation of various signaling pathways that are involved in the regulation of neuronal function and synaptic plasticity.
Biochemical and Physiological Effects
PNU-282987 has been found to have a wide range of biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models and has been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. PNU-282987 has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
实验室实验的优点和局限性
One of the main advantages of using PNU-282987 in lab experiments is its high selectivity for the α7 nicotinic acetylcholine receptor. This selectivity allows for the specific activation of this receptor without affecting other receptors in the brain. However, one limitation of using PNU-282987 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on PNU-282987. One area of research could be the development of analogs of this compound that have improved solubility and bioavailability. Another area of research could be the investigation of the potential therapeutic applications of PNU-282987 in the treatment of various neurological disorders. Additionally, further research could be done to elucidate the molecular mechanisms underlying the effects of PNU-282987 on neuronal function and synaptic plasticity.
合成方法
The synthesis of PNU-282987 involves the reaction of 4-methyl-1,3-thiazol-2-ylamine and 1-bromo-4-methylcyclopentane to form 1-(4-methyl-1,3-thiazol-2-yl)cyclopentylamine. This intermediate is then reacted with 4-methylsulfinylbenzoic acid to form PNU-282987. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
科学研究应用
PNU-282987 has been found to have a wide range of scientific research applications. This compound has been extensively studied for its potential use as a selective agonist for the α7 nicotinic acetylcholine receptor. The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is expressed in the central nervous system and is involved in various physiological processes such as learning and memory. PNU-282987 has been found to have a high affinity for the α7 nicotinic acetylcholine receptor and has been shown to improve cognitive function in animal models.
属性
IUPAC Name |
4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-12-11-22-16(18-12)17(9-3-4-10-17)19-15(20)13-5-7-14(8-6-13)23(2)21/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXSLGXQFTVASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)

![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)
![1-(1-Cyclopropylethyl)-3-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7596256.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![2-[(5-Bromo-2-chlorophenyl)methyl-methylamino]acetonitrile](/img/structure/B7596283.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B7596289.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide](/img/structure/B7596291.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)



![2-[4-(Methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7596313.png)
